Head-to-Head Cytotoxicity: IDN-5404 vs. Colchicine in Drug-Sensitive and Pgp-Expressing Multidrug-Resistant Breast Cancer Cells
In a direct head-to-head comparison using the MCF7-S (drug-sensitive) and MCF7-R (Pgp-overexpressing, multidrug-resistant) human breast carcinoma cell lines, IDN-5404 demonstrated superior potency and a narrower resistance index compared to the parent monomer colchicine [1]. IDN-5404 yielded IC50 values of 1.7 ± 0.1 nM (MCF7-S) and 40 ± 3.8 nM (MCF7-R), representing a 23.5-fold resistance ratio. By contrast, colchicine exhibited IC50 values of 3.9 ± 0.2 nM (MCF7-S) and 66 ± 8.6 nM (MCF7-R), a 16.9-fold resistance ratio [1]. While colchicine showed higher absolute resistance, IDN-5404 was 2.3-fold more potent in the sensitive line and 1.65-fold more potent in the resistant line, indicating that the dimeric structure partially overcomes Pgp-mediated efflux that limits colchicine's utility [1].
| Evidence Dimension | Cytotoxicity (IC50) in drug-sensitive vs. Pgp-overexpressing multidrug-resistant breast carcinoma cells |
|---|---|
| Target Compound Data | MCF7-S IC50 = 1.7 ± 0.1 nM; MCF7-R IC50 = 40 ± 3.8 nM; Resistance ratio = 23.5 |
| Comparator Or Baseline | Colchicine: MCF7-S IC50 = 3.9 ± 0.2 nM; MCF7-R IC50 = 66 ± 8.6 nM; Resistance ratio = 16.9 |
| Quantified Difference | IDN-5404 is 2.3-fold more potent in MCF7-S (1.7 vs. 3.9 nM) and 1.65-fold more potent in MCF7-R (40 vs. 66 nM) than colchicine |
| Conditions | MCF7-S and MCF7-R (pgp+) human breast carcinoma cell lines; growth inhibition assay; n=3; data expressed as mean ± SE |
Why This Matters
The 2.3-fold greater potency of IDN-5404 over colchicine in the drug-sensitive setting, combined with retained activity in the Pgp-overexpressing resistant variant, directly informs procurement decisions where overcoming multidrug resistance is a critical experimental endpoint.
- [1] Bernacki RJ, Veith JM, Pera PJ, et al. A novel nanoparticle albumin bound thiocolchicine dimer (nab-5404) with dual mechanisms of action on tubulin and topoisomerase-1: evaluation of in vitro and in vivo activity. Cancer Research. 2005;65(9_Supplement):560. View Source
